N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
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Overview
Description
N-(3-chlorophenyl)-2-(4-isobutylphenyl)propanamide is an organic compound characterized by the presence of a chlorophenyl group and an isobutylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-isobutylphenyl)propanamide typically involves the reaction of 3-chlorophenylamine with 4-isobutylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-2-(4-isobutylphenyl)propanamide may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-isobutylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-isobutylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-isobutylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-(4-isobutylphenyl)propanamide can be compared with other similar compounds such as:
N-(3-chlorophenyl)-2-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of an isobutyl group.
N-(3-chlorophenyl)-2-(4-ethylphenyl)propanamide: Similar structure but with an ethyl group instead of an isobutyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.
Properties
CAS No. |
192581-77-4 |
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Molecular Formula |
C19H22ClNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22ClNO/c1-13(2)11-15-7-9-16(10-8-15)14(3)19(22)21-18-6-4-5-17(20)12-18/h4-10,12-14H,11H2,1-3H3,(H,21,22) |
InChI Key |
ZJWUUAMCHZOHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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